molecular formula C16H15ClFN5O2 B10979935 N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No. B10979935
M. Wt: 363.77 g/mol
InChI Key: IKTLTQDHCMXINB-UHFFFAOYSA-N
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Description

    N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide: is a synthetic organic compound.

  • Its chemical formula is C18H15ClFN5O2.
  • The compound features a butanamide group linked to a triazolopyridazine ring system, which contains both fluorine and chlorine substituents.
  • It exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Medicinal Chemistry:

      Biological Studies:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on available knowledge up to my last update in 2021 For the most recent research, consult scientific literature or databases

    : ChemSpider: N-(3-chloro-4-fluorophenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

    properties

    Molecular Formula

    C16H15ClFN5O2

    Molecular Weight

    363.77 g/mol

    IUPAC Name

    N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

    InChI

    InChI=1S/C16H15ClFN5O2/c1-25-16-8-7-14-21-20-13(23(14)22-16)3-2-4-15(24)19-10-5-6-12(18)11(17)9-10/h5-9H,2-4H2,1H3,(H,19,24)

    InChI Key

    IKTLTQDHCMXINB-UHFFFAOYSA-N

    Canonical SMILES

    COC1=NN2C(=NN=C2CCCC(=O)NC3=CC(=C(C=C3)F)Cl)C=C1

    Origin of Product

    United States

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